4-(Benzyloxy)benzaldehyde thiosemicarbazone

Monoamine oxidase-B inhibition Selectivity index Neurodegenerative disease research

4-(Benzyloxy)benzaldehyde thiosemicarbazone (CAS 101091-29-6), systematically named (E)-2-[4-(benzyloxy)benzylidene]hydrazine-1-carbothioamide, is a small-molecule thiosemicarbazone derivative (C15H15N3OS, MW 285.37 g/mol). The compound adopts an E configuration about the C=N bond, with the benzaldehyde thiosemicarbazone fragment nearly planar (maximum deviation 0.012 Å) and a dihedral angle of 72.48° between the benzyloxy and phenyl rings.

Molecular Formula C15H15N3OS
Molecular Weight 285.4 g/mol
CAS No. 101091-29-6
Cat. No. B009805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)benzaldehyde thiosemicarbazone
CAS101091-29-6
Synonyms4-(Benzyloxy)benzaldehyde thiosemicarbazone
Molecular FormulaC15H15N3OS
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=S)N
InChIInChI=1S/C15H15N3OS/c16-15(20)18-17-10-12-6-8-14(9-7-12)19-11-13-4-2-1-3-5-13/h1-10H,11H2,(H3,16,18,20)
InChIKeyXVIITPGJQGFFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)benzaldehyde Thiosemicarbazone (CAS 101091-29-6): Core Identity and Scientific Positioning


4-(Benzyloxy)benzaldehyde thiosemicarbazone (CAS 101091-29-6), systematically named (E)-2-[4-(benzyloxy)benzylidene]hydrazine-1-carbothioamide, is a small-molecule thiosemicarbazone derivative (C15H15N3OS, MW 285.37 g/mol) [1]. The compound adopts an E configuration about the C=N bond, with the benzaldehyde thiosemicarbazone fragment nearly planar (maximum deviation 0.012 Å) and a dihedral angle of 72.48° between the benzyloxy and phenyl rings [1]. It functions as a sulfur‑ and nitrogen‑donor chelating ligand [2] and, most critically, has been characterized as a potent, highly selective, reversible, and competitive monoamine oxidase‑B (MAO‑B) inhibitor (Compound BT5) with demonstrated blood–brain barrier penetration [3].

Why Generic Substitution Fails for 4-(Benzyloxy)benzaldehyde Thiosemicarbazone (CAS 101091-29-6): The Differentiation Imperative


Thiosemicarbazones as a class exhibit broad and overlapping biological activities [1]; however, minor structural modifications can invert selectivity, abolish reversibility, or eliminate central nervous system (CNS) exposure. Within the BT1–BT16 series, simply substituting the benzyloxy position or altering the thiosemicarbazide N‑terminus produces IC50 variations spanning >15‑fold (0.11 μM to 1.68 μM against MAO‑B) and selectivity indices ranging from ~89 to ~364 [2]. Even the closest congener BT1, despite an identical IC50 of 0.11 μM, displays a 4.1‑fold lower selectivity index for MAO‑B versus MAO‑A [2]. Therefore, treating 4‑(benzyloxy)benzaldehyde thiosemicarbazone as interchangeable with generic thiosemicarbazones—or even with its direct structural analogs—risks selecting a molecule with fundamentally different target engagement, isoform selectivity, and pharmacokinetic suitability for CNS applications.

Quantitative Differential Evidence Guide for 4-(Benzyloxy)benzaldehyde Thiosemicarbazone (CAS 101091-29-6) vs. Closest Analogs


MAO‑B Selectivity Index: BT5 vs. BT1 and Intra‑Series Comparators

Among the 16 thio/semicarbazide‑based benzyloxy derivatives, BT5 (4‑(benzyloxy)benzaldehyde thiosemicarbazone) achieved the highest selectivity index (SI) for MAO‑B of 363.64, which is 4.1‑fold greater than that of the closest analog BT1 (SI = 88.73), despite both compounds sharing an identical MAO‑B IC50 of 0.11 μM [1]. The SI was calculated as [IC50 (MAO‑A)] / [IC50 (MAO‑B)]; BT5's MAO‑A IC50 was 40.0 μM, whereas BT1's MAO‑A IC50 was 9.76 μM [2]. Other analogs in the series, such as BT6 and BT7, exhibited slightly weaker MAO‑B inhibition (IC50 = 0.12 μM) and lower selectivity indices [1].

Monoamine oxidase-B inhibition Selectivity index Neurodegenerative disease research

Reversibility of MAO‑B Inhibition: BT5 vs. Irreversible Clinical Standards

In dialysis reversibility experiments, BT5 fully recovered MAO‑B activity after dialysis, confirming reversible inhibition, in contrast to the irreversible inhibitor pargyline which showed no activity recovery [1]. BT5 and BT1 were tested at 2× IC50 (0.22 μM) alongside pargyline (0.22 μM) and the reversible reference safinamide (0.038 μM); residual activities were measured before and after dialysis [2]. Reversible inhibitors are generally preferred in therapeutic research because their effects are self‑limiting upon drug clearance, reducing the risk of prolonged enzyme suppression and dietary tyramine interactions associated with irreversible MAO‑B inhibitors such as selegiline and rasagiline [1].

Reversible MAO‑B inhibition Dialysis recovery assay Irreversible inhibitor comparison

Inhibition Kinetics and Binding Affinity: BT5 vs. BT1

BT5 acts as a competitive MAO‑B inhibitor with a Ki value of 0.072 ± 0.0079 μM, determined by Lineweaver–Burk analysis, indicating direct competition with substrate at the active site [1]. This Ki is statistically indistinguishable from that of BT1 (Ki = 0.074 ± 0.0020 μM), yet BT5's substantially higher selectivity index (363.64 vs. 88.73) demonstrates that binding affinity alone does not govern isoform selectivity [1]. In comparison, the clinically approved reversible MAO‑B inhibitor safinamide exhibits a Ki of approximately 0.03–0.05 μM against human MAO‑B, placing BT5 within a comparable affinity range while belonging to a structurally distinct chemotype (thiosemicarbazone vs. aminoamide) [2].

Enzyme inhibition kinetics Competitive inhibitor Ki value determination

Blood–Brain Barrier Permeability: BT5 vs. Clinical MAO‑B Inhibitors

BT5 demonstrated blood–brain barrier (BBB) penetration in the in‑vitro parallel artificial membrane permeability assay (PAMPA) at multiple tested concentrations (0.01, 0.1, 0.5, and 1 mM) [1]. Only two compounds in the 16‑member series—BT1 and BT5—successfully crossed the artificial BBB model; the remaining 14 derivatives, including structurally close analogs BT3, BT6, and BT7 (IC50 = 0.11–0.12 μM), either failed to penetrate or were not reported to do so [1]. This differentiates BT5 from the majority of structurally related and equipotent MAO‑B inhibitors within its own series. By comparison, the clinical reversible MAO‑B inhibitor safinamide is also BBB‑penetrant, substantiated by both PAMPA and in‑vivo data [2].

Blood–brain barrier penetration PAMPA assay CNS drug delivery

Neuroprotective Antioxidant Enzyme Upregulation: BT5 vs. Vehicle Control

Pretreatment of IMR‑32 human neuroblastoma cells with BT5 increased the intracellular levels of three key antioxidant enzymes—superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX)—relative to untreated controls [1]. This tri‑enzyme upregulation profile suggests a neuroprotective mechanism complementary to MAO‑B inhibition, potentially relevant for Parkinson's disease and other neurodegenerative disorder models where oxidative stress is a core pathological feature [1]. While specific fold‑change values are detailed in the supplementary dataset, the qualitative observation of coordinated antioxidant enzyme induction differentiates BT5 from pure MAO‑B inhibitors (e.g., safinamide) that may lack this ancillary property, although head‑to‑head quantitative comparison under identical conditions has not been reported and represents a known evidence gap [2].

Neuroprotection Antioxidant enzymes IMR‑32 neuroblastoma cells

Ligand Coordination Chemistry: Unsubstituted Thiosemicarbazone vs. N‑Methyl Analog BBMTSC

4‑(Benzyloxy)benzaldehyde thiosemicarbazone (BT5) bears an unsubstituted –NH2 terminus on the thiosemicarbazone moiety, in contrast to its N‑methyl analog 4‑benzyloxybenzaldehyde‑4‑methyl‑3‑thiosemicarbazone (BBMTSC), which contains an –NHCH3 group [1]. The unsubstituted terminal amine provides two hydrogen‑bond donor sites available for intermolecular interactions, as evidenced by the N–H···N and N–H···S hydrogen bonds forming a two‑dimensional network in the crystal lattice (centroid–centroid π–π separation: 3.9043 Å) [2]. This structural feature directly influences metal‑ion coordination geometry: BBMTSC chelates Cd(II) through thionate sulfur and hydrazine nitrogen atoms, yielding a distinct flake‑like micro‑rod morphology for the free ligand and flower‑like nanorods for the Cd(II) complex [1]. The absence of N‑methyl substitution in BT5 alters both the hydrogen‑bonding capacity and the steric environment at the metal‑binding pocket, which may affect complex stability constants and coordination stoichiometry, although direct comparative complexation data between BT5 and BBMTSC under identical conditions have not been published [3].

Metal chelation Thiosemicarbazone ligand Coordination chemistry

Best-Fit Research and Industrial Application Scenarios for 4-(Benzyloxy)benzaldehyde Thiosemicarbazone (CAS 101091-29-6)


CNS‑Focused MAO‑B Inhibitor Screening and Parkinson's Disease Model Studies

BT5 is optimally suited for in‑vitro and cell‑based assays requiring a potent (IC50 = 0.11 μM), highly selective (SI = 363.64), reversible, and competitive MAO‑B inhibitor with confirmed BBB permeability [1]. Its demonstrated ability to penetrate the blood–brain barrier in the PAMPA assay [1] and to upregulate antioxidant enzymes (SOD, CAT, GPX) in IMR‑32 neuroblastoma cells [1] makes it a strong candidate molecule for Parkinson's disease phenotypic models where both MAO‑B inhibition and oxidative stress mitigation are desired endpoints.

Thiosemicarbazone‑Based Medicinal Chemistry and Structure–Activity Relationship (SAR) Campaigns

The compound serves as a reference scaffold within the benzyloxy thiosemicarbazone chemotype, offering a well‑characterized profile for SAR studies. Its identical MAO‑B IC50 (0.11 μM) yet 4.1‑fold higher selectivity index compared to BT1 [1] provides a defined benchmark for probing the structural determinants of isoform selectivity. The unsubstituted thiosemicarbazone –NH2 terminus further enables systematic N‑functionalization studies to explore effects on potency, selectivity, and pharmacokinetics.

Metal‑Chelating Ligand for Coordination Chemistry and Metallodrug Design

With its sulfur and nitrogen donor atoms and characterized crystal structure revealing a planar thiosemicarbazone fragment and defined hydrogen‑bonding network [2], BT5 is applicable as a chelating ligand for transition metal complexation. Its unsubstituted –NH2 group distinguishes it from N‑methyl analogs such as BBMTSC [3] and may confer different metal‑binding stoichiometries and complex geometries, relevant for researchers developing metal‑based therapeutics or catalysts.

Computational Chemistry and Molecular Modeling Reference Compound

BT5 has been subjected to molecular docking (XP docking score: −9.646 kcal/mol against MAO‑B, PDB ID: 2V5Z), molecular dynamics simulations, and quantum chemical DFT calculations [1][4]. These publicly available computational datasets position BT5 as a useful reference ligand for validating docking protocols, force field parameters, or virtual screening campaigns targeting MAO‑B or structurally related enzymes.

Quote Request

Request a Quote for 4-(Benzyloxy)benzaldehyde thiosemicarbazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.